molecular formula C9H13NO2S B1418456 N-ethyl-2-methanesulfonylaniline CAS No. 1156426-75-3

N-ethyl-2-methanesulfonylaniline

Cat. No. B1418456
CAS RN: 1156426-75-3
M. Wt: 199.27 g/mol
InChI Key: WBAJLCMDPPJZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-methanesulfonylaniline” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is used for research purposes .

Scientific Research Applications

1. Application in Indole Ring Construction

N-ethyl-2-methanesulfonylaniline has been utilized in the efficient cyclization reactions of its derivatives into indoles, catalyzed by copper(II) salts. This process is significant in the synthesis of indole rings, a crucial structure in many natural products and pharmaceuticals (Hiroya et al., 2002).

2. Role in EMS Mutagenesis for Plant Research

Ethyl methanesulfonate (EMS), closely related to N-ethyl-2-methanesulfonylaniline, is a powerful tool in genetic research for generating mutations. It helps in identifying genes and understanding their function in plant development and stress tolerance. This application is crucial in crop improvement and fundamental plant research (Chen et al., 2023).

3. Insights into Methyl-coenzyme M Reductase System

Research involving analogues of 2-(methylthio)ethanesulfonate, a compound related to N-ethyl-2-methanesulfonylaniline, has provided insights into the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. This study enhances the understanding of methane biosynthesis and its inhibition (Gunsalus et al., 1978).

4. Analysis in Pharmaceutical Impurities

N-ethyl-2-methanesulfonylaniline derivatives, specifically methyl methanesulfonate and ethyl methanesulfonate, are analyzed in pharmaceuticals to detect genotoxic impurities. This is crucial for ensuring the safety and quality of pharmaceutical products (Zhou et al., 2017).

5. Mutagenic Effects in Genetic Research

Studies on the mutagenic effects of ethyl methanesulfonate, a compound related to N-ethyl-2-methanesulfonylaniline, have provided insights into genetic alterations in various organisms. This research is fundamental in understanding the mechanisms of mutation and carcinogenesis (Sega, 1984).

6. Structural and Vibrational Analysis in Chemistry

N-ethyl-2-methanesulfonylaniline and its derivatives have been studied for their electronic structure and vibrational properties. This research aids in understanding the molecular characteristics and reactivity of such compounds (Tuttolomondo et al., 2005).

Safety And Hazards

The safety data sheet (MSDS) for “N-ethyl-2-methanesulfonylaniline” is available, which would provide detailed information about its safety and hazards .

properties

IUPAC Name

N-ethyl-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-10-8-6-4-5-7-9(8)13(2,11)12/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAJLCMDPPJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methanesulfonylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-methanesulfonylaniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-methanesulfonylaniline
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-methanesulfonylaniline
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-methanesulfonylaniline
Reactant of Route 5
N-ethyl-2-methanesulfonylaniline
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-methanesulfonylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.